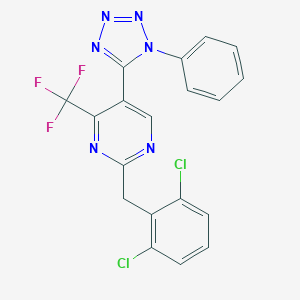![molecular formula C15H13BrN2OS B214942 N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide, also known as BPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTM is a thioamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells, as well as its potential as a neuroprotective agent. Additionally, this compound has been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further investigation as a potential cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide, including its further investigation as a potential anticancer agent, its potential as a neuroprotective agent, and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
合成法
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzenesulfonyl chloride with thiosemicarbazide, followed by the reaction of the resulting intermediate with 2-methylbenzoyl chloride. The resulting compound can be purified using a variety of techniques, including recrystallization and column chromatography.
科学的研究の応用
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide has been shown to exhibit a range of potential applications in scientific research, including its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro, making it a promising candidate for further investigation as a potential cancer treatment.
特性
分子式 |
C15H13BrN2OS |
|---|---|
分子量 |
349.2 g/mol |
IUPAC名 |
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-6-2-3-7-11(10)14(19)18-15(20)17-13-9-5-4-8-12(13)16/h2-9H,1H3,(H2,17,18,19,20) |
InChIキー |
QQXLTYHITVLNQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2Br |
正規SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)
![Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214862.png)
![5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214864.png)
![5-[5-(2-fluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B214865.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)

![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)